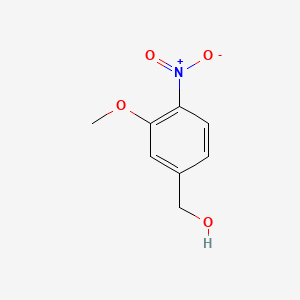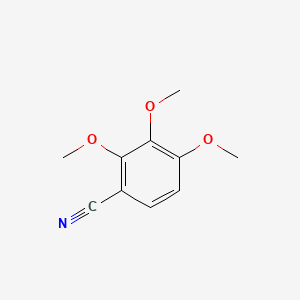
Dimethyl 2-chloro-5-nitroterephthalate
Overview
Description
Dimethyl 2-chloro-5-nitroterephthalate (DCNT) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that is used in the synthesis of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
Scientific Research Applications
Synthesis of Novel Heterocyclic Ring Systems
- Dimethyl 2-chloro-5-nitroterephthalate is utilized in the synthesis of new heterocyclic ring systems. Research shows that it can lead to a variety of five, six, and seven-membered heterocyclic ring systems, demonstrating its versatility in creating complex molecular structures (Williams & Shalaby, 1973).
Organic Magnetic Material Development
- It's used in the synthesis of stable nitroxide radicals, which are critical for developing organic magnetic materials. These materials are characterized by their unique magnetic properties, essential for various technological applications (Ferrer et al., 2001).
Biodegradable Polymer Research
- Dimethyl 2-chloro-5-nitroterephthalate is also significant in the study of biodegradable polymers. It acts as a building block for poly(ethylene terephthalate) copolymers, which are of technical interest due to their potential for environmental sustainability (Cerdà-Cuéllar et al., 2004).
Role in Synthesis of Azo Dyes
- In dye technology, this compound is instrumental in synthesizing azo dyes. Azo dyes synthesized using dimethyl 2-chloro-5-nitroterephthalate show promising properties like good light fastness and washing fastness when applied to fibers such as polyester and nylon (Deshmukh & Sekar, 2014).
Electrochemical and Spectroscopic Studies
- Its electrochemical and spectroscopic characteristics are explored for potential applications in electronic devices and materials. Studies have shown that dimethyl terephthalate, a related compound, changes color upon electrochemical stimulation, indicating potential use in electrochromic devices (Urano et al., 2004).
properties
IUPAC Name |
dimethyl 2-chloro-5-nitrobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO6/c1-17-9(13)5-4-8(12(15)16)6(3-7(5)11)10(14)18-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWILPWTOKVAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362909 | |
| Record name | Dimethyl 2-chloro-5-nitroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-chloro-5-nitroterephthalate | |
CAS RN |
32888-86-1 | |
| Record name | Dimethyl 2-chloro-5-nitroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















